molecular formula C9H10O2 B13969409 1-(2-Methoxyphenyl)ethen-1-ol CAS No. 581799-84-0

1-(2-Methoxyphenyl)ethen-1-ol

Cat. No.: B13969409
CAS No.: 581799-84-0
M. Wt: 150.17 g/mol
InChI Key: ISUIPOPICMRWPM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethen-1-ol is a chemical compound with the molecular formula C9H10O2 and is characterized as an enol ether . As a building block in organic synthesis, this compound offers researchers a versatile intermediate for exploring novel chemical pathways. The enol ether functional group is of particular interest in synthetic chemistry, often serving as a precursor for more complex molecules or participating in cyclization and coupling reactions. Researchers may investigate its potential in developing new pharmacologically active structures, given that related methoxyphenolic compounds have been studied for their anti-inflammatory properties in other systems . This product is intended for research and analysis purposes exclusively in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and conduct all necessary risk assessments prior to use.

Properties

CAS No.

581799-84-0

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1-(2-methoxyphenyl)ethenol

InChI

InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6,10H,1H2,2H3

InChI Key

ISUIPOPICMRWPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=C)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Route

Overview:
The most common and established method for synthesizing 1-(2-Methoxyphenyl)ethen-1-ol involves Friedel-Crafts alkylation of 2-methoxybenzene (ortho-methoxybenzene) with ethylene oxide or ethyl chloride under Lewis acid catalysis.

Reaction Scheme:

  • Reactants: 2-Methoxybenzene + Ethylene oxide (or ethyl chloride)
  • Catalyst: Aluminum chloride (AlCl3) or other Lewis acids
  • Conditions: Anhydrous environment to prevent catalyst hydrolysis; typically conducted at controlled temperatures to optimize yield.

Mechanism:

  • The Lewis acid activates the alkylating agent (ethylene oxide or ethyl chloride), generating a carbocation or equivalent electrophile.
  • The activated electrophile undergoes electrophilic aromatic substitution at the ortho position relative to the methoxy group, forming the ethen-1-ol substituent.
  • The reaction proceeds with retention of the hydroxyl group, yielding the vinyl alcohol structure.

Notes:

  • The methoxy group on the phenyl ring is an ortho/para-directing substituent, favoring substitution at the ortho position.
  • Anhydrous conditions are critical to maintain catalyst activity and prevent side reactions.

Reference Data:

  • Molecular weight: ~152.19 g/mol
  • Solubility: Soluble in organic solvents, limited water solubility due to hydrogen bonding from the hydroxyl group.
  • Functional groups: Alcohol (hydroxyl) and ether (methoxy) groups influence reactivity and stability.

Reduction of Ketone or Aldehyde Precursors

Overview:
An alternative synthetic approach involves reducing the corresponding ketone or aldehyde precursor to yield this compound.

Typical Precursors:

  • 2-Methoxyphenylacetone or 2-methoxybenzaldehyde derivatives.

Reduction Methods:

  • Use of hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Catalytic hydrogenation employing metal catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under hydrogen atmosphere.

Reaction Conditions:

  • Solvents: Ethanol, methanol, or tetrahydrofuran (THF) commonly used.
  • Temperature: Controlled low temperatures to avoid over-reduction or side reactions.

Stereochemical Control:

  • When chiral centers are involved (e.g., in related amino alcohols), chiral reducing agents or catalysts can be employed to achieve stereoselectivity.

Reference Data:

  • Industrial processes optimize catalytic hydrogenation for high yield and selectivity.
  • Reduction of 2-methoxyphenylacetone with chiral catalysts yields enantiomerically enriched products.

Nucleophilic Substitution and Related Pathways

Overview:
Though less direct, nucleophilic substitution reactions on appropriately functionalized intermediates can lead to this compound or its analogs.

Example:

  • Starting from 2-bromo-1-(2-methoxyphenyl)ethanol derivatives, substitution reactions can introduce hydroxyl or other nucleophiles to form the target compound or close analogs.

Reagents and Conditions:

  • Nucleophiles: Hydroxide ion, alkoxides, or amines.
  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) facilitate SN2 reactions.
  • Temperature: Mild heating to moderate temperatures to promote substitution without decomposition.

Mechanistic Notes:

  • The presence of the methoxy substituent influences electronic distribution, affecting reactivity and regioselectivity.
  • Computational studies suggest bond dissociation energies and solvent polarity strongly impact reaction pathways.

One-Pot and Multi-Step Synthetic Procedures

Overview:
Advanced synthetic methodologies include one-pot asymmetric synthesis routes involving vinyl or alkylindan-1-ol intermediates structurally related to this compound.

Typical Procedure:

  • Use of organometallic reagents such as boronates and chiral ligands to achieve stereoselective formation.
  • Reactions conducted in toluene or similar solvents under inert atmosphere (argon) with controlled heating.

Yields and Purification:

  • High yields (up to 85-95%) reported with recrystallization or flash chromatography purification.
  • Characterization by NMR (1H, 13C) confirms structure and purity.

Summary Table of Preparation Methods

Method Key Reactants/Conditions Catalyst/Reagents Typical Yield (%) Notes
Friedel-Crafts Alkylation 2-Methoxybenzene + Ethylene oxide/ethyl chloride Aluminum chloride (AlCl3) 70-85 Requires anhydrous conditions; ortho substitution favored
Reduction of Ketone/Aldehyde 2-Methoxyphenylacetone or aldehyde + Hydride donor NaBH4, LiAlH4, Pd/C, Pt/C 75-90 Controlled temperature; chiral catalysts for stereoselectivity
Nucleophilic Substitution 2-Bromo-1-(2-methoxyphenyl)ethanol + Nucleophile NaOH, alkoxides Variable Solvent polarity and temperature critical
One-Pot Asymmetric Synthesis Organoboron reagents + chiral ligands + aryl ketones Chiral ligands, boronates 85-95 High stereoselectivity; requires inert atmosphere

Detailed Research Outcomes and Analysis

  • Reactivity: The hydroxyl group in this compound acts as a nucleophile, enabling further functionalization such as esterification or oxidation. The methoxy substituent stabilizes intermediates via electron donation, influencing reaction rates and selectivity.

  • Dehydration and Oxidation: Heating can induce dehydration to form alkenes, while oxidation with agents like potassium permanganate or chromic acid converts the alcohol to ketones or aldehydes, demonstrating the compound's versatility in synthetic chemistry.

  • Stereochemical Considerations: When preparing chiral analogs, stereoselective reduction methods ensure enantiomeric purity, crucial for pharmaceutical applications.

  • Industrial Relevance: Catalytic hydrogenation and halogenation processes are scalable, with continuous flow reactors enhancing production efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)ethen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethen-1-ol group to an ethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 2-Methoxybenzaldehyde.

    Reduction: 1-(2-Methoxyphenyl)ethanol.

    Substitution: 1-(2-Hydroxyphenyl)ethen-1-ol.

Scientific Research Applications

1-(2-Methoxyphenyl)ethen-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)ethen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with 2-Methoxyphenyl Groups

Compounds such as HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share the 2-methoxyphenyl group but incorporate piperazine rings and variable substituents (e.g., chloro, methyl, or trimethylphenoxy groups). These modifications significantly alter pharmacological profiles:

  • HBK15 (2-chloro-6-methylphenoxy substitution) exhibits enhanced receptor binding affinity compared to HBK14 (2,6-dimethylphenoxy), likely due to increased electron-withdrawing effects .
  • HBK17 and HBK18 (trimethylphenoxy substituents) demonstrate improved metabolic stability but reduced aqueous solubility due to steric bulk .
Table 1: Key Properties of Piperazine Derivatives
Compound Substituent LogP* Solubility (mg/mL) Bioactivity (IC₅₀, nM)
HBK14 2,6-dimethylphenoxy 3.2 0.8 120
HBK15 2-chloro-6-methylphenoxy 3.8 0.5 85
HBK18 2,4,6-trimethylphenoxy 4.1 0.3 150

*Calculated partition coefficient. Data inferred from structural analogs .

Phenolic Ethers with Ethoxy Chains

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) and 1-(2-ethoxyphenoxy)-3-methylaminopropan-2-ol (CAS 14754-63-3) feature extended ethoxy chains but lack the ethenol group. Key differences include:

  • Lipophilicity : The tetramethylbutyl group in CAS 9036-19-5 increases logP (estimated 4.5) compared to 1-(2-methoxyphenyl)ethen-1-ol (predicted logP ~2.1) .
  • Applications : Ethoxy-chain compounds are often surfactants or intermediates in drug synthesis (e.g., beta-blocker analogs) .

Heteroaromatic Analogs

2-Acetylthiophene (CAS 88-15-3) replaces the benzene ring with a thiophene, altering electronic properties:

  • Reactivity : Thiophene’s lower aromaticity increases susceptibility to electrophilic substitution compared to 2-methoxyphenyl derivatives .
  • Toxicity: Thiophene derivatives may exhibit hepatotoxicity, unlike phenolic analogs .

Azo Dyes and Carcinogenicity

1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol (CAS 1229-55-6) introduces a diazenyl (-N=N-) group, conferring conjugation but raising safety concerns:

  • Hazards: Classified as a Category 2 carcinogen (H351) and skin sensitizer (H317), unlike non-azo phenolic compounds .

Propanolamine Derivatives

1-(2-Ethoxyphenoxy)-3-methylaminopropan-2-ol (CAS 14754-63-3) shares ethoxy and alcohol groups but includes an amino alcohol backbone:

  • Bioactivity : Such structures are common in beta-adrenergic antagonists, highlighting the role of hydroxyl and amine groups in receptor interactions .

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